molecular formula C9H7F3O3 B6302582 2-Hydroxy-3'-(trifluoromethoxy)acetophenone CAS No. 1824284-50-5

2-Hydroxy-3'-(trifluoromethoxy)acetophenone

Cat. No.: B6302582
CAS No.: 1824284-50-5
M. Wt: 220.14 g/mol
InChI Key: QCIUJSXJSYGJMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-3'-(trifluoromethoxy)acetophenone is a high-purity chemical building block of significant interest in organic synthesis and pharmaceutical research. The strategic incorporation of both a phenolic hydroxy group and a trifluoromethoxy substituent on the acetophenone core makes it a versatile precursor for developing novel active molecules . Researchers primarily utilize this compound as a key intermediate in the synthesis of more complex structures, such as chalcones and other fused heterocyclic compounds, which are prominent scaffolds in drug discovery . Its potential mechanism of action in biological systems, when incorporated into final compounds, is often attributed to its ability to influence the lipophilicity, metabolic stability, and binding affinity of the molecule, a common trait of trifluoromethoxy-containing compounds . This compound is applied in the exploration of new chemopreventive agents due to the recognized bioactivity of hydroxy-substituted chalcones and their analogs, which can exhibit antioxidant and anti-inflammatory properties . It is strictly intended for laboratory research purposes. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-1-[3-(trifluoromethoxy)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O3/c10-9(11,12)15-7-3-1-2-6(4-7)8(14)5-13/h1-4,13H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCIUJSXJSYGJMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C(=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Strategic Route Optimization for 2 Hydroxy 3 Trifluoromethoxy Acetophenone

Established and Emerging Synthetic Routes to 2-Hydroxy-3'-(trifluoromethoxy)acetophenone

The construction of the this compound scaffold can be achieved through classical and modern synthetic transformations. The primary challenge lies in the regioselective introduction of the acetyl group onto the phenol (B47542) ring, ortho to the hydroxyl group.

Multi-step syntheses, while longer, offer robust and well-understood pathways to hydroxyaryl ketones. For the target compound, two primary routes originating from the key precursor, 3-(trifluoromethoxy)phenol (B139506), are most prominent: the direct Friedel-Crafts acylation and the two-step O-acylation followed by a Fries rearrangement.

Route A: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a direct method for forming a C-C bond between an aromatic ring and an acyl group. organic-chemistry.org In this approach, 3-(trifluoromethoxy)phenol is reacted with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). wikipedia.org The reaction generates an acylium ion intermediate that then attacks the electron-rich aromatic ring. However, a significant challenge with phenols in Friedel-Crafts reactions is the competition between C-acylation on the ring and O-acylation on the hydroxyl group. stackexchange.com A stoichiometric amount or more of the Lewis acid is often required, as it complexes with the product ketone. organic-chemistry.org

Step 1: Complexation of the Lewis acid (e.g., AlCl₃) with the acetylating agent to form an acylium ion.

Step 2: Electrophilic aromatic substitution of the acylium ion onto the 3-(trifluoromethoxy)phenol ring. The hydroxyl group directs the substitution to the ortho and para positions.

Step 3: Aqueous workup to hydrolyze the intermediate complex and yield the final 2-hydroxy and 4-hydroxy products.

Route B: Fries Rearrangement

The Fries rearrangement provides an alternative, often more controllable, route. organic-chemistry.orgwikipedia.org This method involves two distinct steps: the initial O-acylation of the phenol to form a phenolic ester, followed by a Lewis acid-catalyzed rearrangement of the acyl group from the oxygen atom to the carbon atoms of the aromatic ring. byjus.comthermofisher.com

Step 1 (O-Acylation): 3-(trifluoromethoxy)phenol is converted to 3-(trifluoromethoxy)phenyl acetate (B1210297). This esterification is typically performed under basic conditions or with a low concentration of an acid catalyst. stackexchange.com

Step 2 (Rearrangement): The isolated 3-(trifluoromethoxy)phenyl acetate is treated with a Lewis acid (e.g., AlCl₃, BF₃, TiCl₄) and heated. organic-chemistry.orgsigmaaldrich.com The acyl group migrates, primarily to the ortho and para positions, to yield a mixture of this compound and 4-Hydroxy-3'-(trifluoromethoxy)acetophenone.

This two-step approach can offer advantages in controlling the final product distribution, as the rearrangement conditions can be fine-tuned to favor the desired isomer. byjus.com

To improve process efficiency, reduce waste, and shorten reaction times, one-pot sequences are highly desirable. While a specific one-pot synthesis for this compound is not prominently documented, analogous reactions provide a blueprint for its development. For instance, one-pot syntheses of related 4-hydroxycoumarin (B602359) derivatives from 2-hydroxyacetophenones involve in-situ acylation and subsequent intramolecular cyclization. tandfonline.com

A potential one-pot strategy for the target molecule could involve the direct conversion of 3-(trifluoromethoxy)phenol using an acetylating agent and a catalyst that can facilitate both O-acylation and the subsequent Fries rearrangement without the need to isolate the intermediate ester. Strong Brønsted acids like trifluoromethanesulfonic acid (TfOH) have been shown to catalyze both Friedel-Crafts acylations and Fries rearrangements, sometimes acting as both catalyst and solvent. mdpi.com By carefully controlling the reaction temperature and stoichiometry, it may be possible to drive the reaction from the starting phenol to the final hydroxy ketone product in a single operation.

Control over selectivity is paramount in the synthesis of substituted phenols. For the target compound, the key is to favor the formation of the 2-hydroxy isomer over the 4-hydroxy isomer (regioselectivity) and to ensure C-acylation occurs in preference to stable O-acylation (chemoselectivity).

Regioselectivity: The ortho/para product ratio in the Fries rearrangement is highly dependent on reaction conditions. This provides a powerful tool for directing the synthesis towards the desired 2-hydroxy isomer. Generally, lower reaction temperatures favor the thermodynamically more stable para-product, while higher temperatures favor the kinetically preferred ortho-product, which is stabilized by intramolecular hydrogen bonding. wikipedia.orgbyjus.com The choice of solvent also plays a role; non-polar solvents can enhance the formation of the ortho isomer by favoring an intramolecular rearrangement mechanism. byjus.com

Table 1: Influence of Reaction Conditions on Fries Rearrangement Regioselectivity

Condition Effect on Product Ratio Rationale
Low Temperature Favors para-acylation Thermodynamic control
High Temperature Favors ortho-acylation Kinetic control, chelation stabilization
Polar Solvent Favors para-acylation Solvates intermediates, allowing intermolecular reaction

| Non-polar Solvent | Favors ortho-acylation | Promotes intramolecular "solvent cage" mechanism |

Chemoselectivity: In direct Friedel-Crafts acylations of phenols, the primary chemoselective challenge is avoiding the formation of the thermodynamically stable phenyl ester (O-acylation). The choice of catalyst and its stoichiometry are critical. Using a large excess of a strong Lewis acid like AlCl₃ favors C-acylation. stackexchange.com The catalyst coordinates to the phenolic oxygen, deactivating it towards acylation and simultaneously activating the ring for electrophilic attack. stackexchange.com More refined methods include the use of solid-supported catalysts, such as zinc chloride on alumina, which have been reported to achieve highly regioselective ortho-C-acylation of phenols under microwave conditions. rsc.orgrsc.org

Catalytic Approaches in the Synthesis of this compound and its Analogues

Modern catalytic methods offer powerful alternatives to traditional stoichiometric Lewis acid-promoted reactions, often providing milder conditions, higher functional group tolerance, and novel synthetic pathways.

Transition metal catalysis has revolutionized the synthesis of aryl ketones. researchgate.net These methods typically involve the formation of a C-C bond through cross-coupling reactions, providing strategic alternatives to electrophilic aromatic substitution.

A plausible route to the target molecule could involve a palladium-catalyzed coupling reaction. For example, a Heck-type coupling or Suzuki coupling could be envisioned. A synthesis could start from 1-bromo-3-(trifluoromethoxy)benzene (B1268021) and an appropriate acetyl equivalent. Another approach is the palladium-catalyzed acylation of aryl halides with aldehydes, followed by oxidation. ccspublishing.org.cn Other metals have also been employed effectively. Gold (I) and silver (I) catalysts have been used to promote tandem rearrangements of propargyl esters to form aromatic ketones. pkusz.edu.cnacs.org

Table 2: Overview of Potential Transition Metal-Catalyzed Routes to Aryl Ketones

Catalyst System Reaction Type Potential Precursors Bond Formed
Pd(0)/Ligand Suzuki Coupling 2-Hydroxy-boronic acid derivative + 3'-(trifluoromethoxy)acetyl chloride C(aryl)-C(acyl)
Pd(0)/Ligand Heck-type Acylation 1-Bromo-3-(trifluoromethoxy)benzene + Acetylating Agent C(aryl)-C(acyl)
Ni(II)/Ligand Cross-coupling Aryl halide + Organometallic acetyl reagent C(aryl)-C(acyl)
Au(I) or Ag(I) Tandem Rearrangement Substituted Propargyl Ester C(aryl)-C(acyl)

| Ru(II)/Ligand | C-H Activation/Acylation | 3-(trifluoromethoxy)phenol + Acyl Source | C(aryl)-C(acyl) |

These catalytic methods could potentially offer improved regiocontrol compared to classical methods, depending on the specific directing groups and coupling partners employed.

While the target molecule, this compound, is achiral, its ketone functionality serves as a versatile handle for the synthesis of chiral derivatives through asymmetric catalysis. Organocatalysis, which uses small, metal-free organic molecules to catalyze stereoselective transformations, has emerged as a powerful tool in this regard. rsc.orgfrontiersin.org

The acetyl group's α-protons can be enantioselectively functionalized, or the carbonyl group itself can undergo asymmetric nucleophilic addition. Chiral derivatives can be prepared via several key organocatalytic reactions:

Asymmetric Aldol (B89426) Reaction: The enolate of this compound can be reacted with an aldehyde in the presence of a chiral organocatalyst (e.g., a proline derivative) to generate a chiral β-hydroxy ketone.

Asymmetric Michael Addition: In the presence of a bifunctional organocatalyst, such as a thiourea (B124793) or squaramide derivative, the ketone can act as a nucleophile in a conjugate addition to an α,β-unsaturated compound, creating a new stereocenter. organic-chemistry.orgnih.gov

Asymmetric α-Functionalization: Reactions such as α-amination, α-hydroxylation, or α-fluorination can be performed enantioselectively using appropriate chiral catalysts and electrophilic reagents.

These methods provide access to a diverse range of enantioenriched molecules starting from the this compound core, significantly expanding its utility in the synthesis of complex, biologically active compounds.

Biocatalytic Transformations for Stereoselective Production (e.g., carbonyl reductase mediated reductions)

Biocatalysis has emerged as a powerful tool in modern organic synthesis, offering high selectivity under mild reaction conditions. For the synthesis of chiral alcohols derived from this compound, carbonyl reductase (KRED) mediated reductions are of significant interest. These enzymes facilitate the asymmetric reduction of the prochiral ketone to a specific enantiomer of the corresponding secondary alcohol, a crucial intermediate for many pharmaceutical agents.

The enzymatic reduction of acetophenones is well-documented, with various carbonyl reductases demonstrating the ability to reduce a wide range of substituted ketones with high enantioselectivity. rsc.org These enzymes typically utilize a hydride source from a cofactor, most commonly the reduced form of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH). wikipedia.org The stereochemical outcome of the reduction, yielding either the (R)- or (S)-alcohol, is dependent on the specific enzyme used. For instance, some reductases from organisms like Lactobacillus kefir are known to produce (R)-alcohols, while others may yield the (S)-enantiomer.

A key challenge in implementing KRED-catalyzed reductions on a larger scale is the stoichiometric requirement for the expensive NADPH cofactor. To address this, cofactor regeneration systems are often employed. A common strategy involves coupling the primary reduction reaction with a secondary "sacrificial" reaction that regenerates NADPH from its oxidized form (NADP+). Glucose dehydrogenase (GDH) is frequently used for this purpose, as it oxidizes glucose to gluconolactone (B72293) while concurrently reducing NADP+ to NADPH. researchgate.net This creates a catalytic cycle for the cofactor, significantly improving the economic viability of the process.

The application of this methodology to this compound would involve screening a library of known carbonyl reductases to identify an enzyme with high activity and selectivity for this specific substrate. The reaction conditions, including pH, temperature, and solvent system, would be optimized to ensure maximum enzyme performance and stability. The use of whole-cell biocatalysts, where the reductase and cofactor regeneration system are contained within a microorganism like E. coli, can offer a more cost-effective and operationally simple approach compared to using isolated enzymes.

Photoredox Catalysis for Novel Bond Constructions

Visible-light photoredox catalysis has revolutionized the field of organic synthesis by enabling the formation of traditionally challenging chemical bonds under mild conditions. This methodology relies on the ability of a photocatalyst to absorb light and initiate single-electron transfer (SET) processes, generating highly reactive radical intermediates. reachemchemicals.comprimescholars.com For a molecule like this compound, photoredox catalysis opens up new avenues for its synthesis or further functionalization.

One of the most powerful applications of photoredox catalysis is in C-H functionalization, which allows for the direct modification of carbon-hydrogen bonds. researchgate.net This approach can be envisioned for the synthesis of the target compound by, for example, the direct acylation of 3-(trifluoromethoxy)phenol. While direct acylation of phenols at the ortho position can be challenging, photoredox catalysis in combination with other catalytic systems, such as N-heterocyclic carbene (NHC) catalysis, has been shown to facilitate the acylation of various substrates. rsc.orgacs.org

Furthermore, photoredox catalysis can be employed to construct the acetophenone (B1666503) framework through radical-radical cross-coupling reactions. For instance, a radical derived from a suitable derivative of 3-(trifluoromethoxy)benzene could be coupled with an acetyl equivalent. The generation of aryl radicals from aryl halides using photoredox catalysis is a well-established strategy. wikipedia.org

The versatility of photoredox catalysis also extends to the modification of the acetophenone core. For example, late-stage functionalization of the aromatic rings or the methyl group of the acetyl moiety could be achieved through photoredox-mediated reactions, providing access to a diverse range of derivatives. These transformations often exhibit high functional group tolerance, a significant advantage in the synthesis of complex molecules.

Photocatalyst Type Potential Application in Synthesis Key Intermediates
Iridium or Ruthenium complexesC-H acylation of 3-(trifluoromethoxy)phenolAcyl radical, Phenoxy radical
Organic Dyes (e.g., Eosin Y)Aryl-alkyl cross-couplingAryl radical, Acetyl radical equivalent
Dual Catalysis (Photoredox/Nickel)Cross-coupling of an aryl halide with an acetyl synthonAryl radical, Ni(I)/Ni(III) species

Sustainable and Green Chemistry Principles in Compound Synthesis

The principles of green chemistry are increasingly integral to the design of synthetic routes in the pharmaceutical and fine chemical industries. reachemchemicals.com The goal is to minimize the environmental impact of chemical processes by reducing waste, using less hazardous substances, and improving energy efficiency.

A significant portion of waste generated in chemical synthesis comes from volatile organic solvents (VOCs). tandfonline.com Consequently, the selection of greener solvents is a critical aspect of sustainable synthesis. Water is an ideal green solvent, and developing aqueous synthetic routes is highly desirable. wisdomlib.org

Deep eutectic solvents (DESs) have emerged as a promising class of alternative reaction media. scispace.com DESs are mixtures of two or more components, typically a hydrogen bond acceptor (like choline (B1196258) chloride) and a hydrogen bond donor (such as urea (B33335) or glycerol), which form a eutectic with a melting point much lower than the individual components. nih.gov They are often biodegradable, non-toxic, and inexpensive. researchgate.net DESs have been successfully employed in various organic transformations, including those involving ketones. encyclopedia.pub Their unique solvent properties can also enhance reaction rates and selectivities. For the synthesis of this compound, exploring the use of a DES as the reaction medium could significantly improve the green credentials of the process.

Atom economy is a core concept in green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. acs.org Reactions with high atom economy, such as addition and rearrangement reactions, are preferred over those that generate stoichiometric byproducts, like substitution and elimination reactions. wikipedia.org

In the context of synthesizing this compound, a high atom economy can be achieved by designing a convergent synthesis where large fragments of the molecule are combined in the final steps. Catalytic reactions are inherently more atom-economical than stoichiometric ones because the catalyst is used in small amounts and is not consumed in the reaction. primescholars.com Minimizing the use of protecting groups also contributes to higher atom economy and waste reduction, as it eliminates the need for protection and deprotection steps.

The ability to recover and reuse a catalyst is crucial for both economic and environmental sustainability. Heterogeneous catalysts, which exist in a different phase from the reactants, are generally easier to separate from the reaction mixture and recycle. researchgate.net For reactions involving acetophenone derivatives, various recyclable catalytic systems have been developed. For example, palladium nanoparticles immobilized on a composite support have been used for the oxidation of ethylbenzene (B125841) to acetophenone and could be recycled multiple times. rsc.org Similarly, iron-ruthenium nanoparticles have been employed for the hydrodeoxygenation of acetophenones and demonstrated high robustness. rsc.org

Chemical Reactivity, Functionalization, and Mechanistic Investigations of 2 Hydroxy 3 Trifluoromethoxy Acetophenone

Reactivity of the Acetophenone (B1666503) Moiety

The acetophenone portion of the molecule, consisting of a phenyl ring attached to an acetyl group, presents two primary sites for chemical reactions: the ketone functional group and the aromatic ring itself.

The carbonyl group of the acetophenone moiety is a versatile functional group that can undergo a wide range of transformations. These reactions are fundamental in synthetic organic chemistry for building molecular complexity.

Reduction: The ketone can be reduced to a secondary alcohol, 1-(2-hydroxyphenyl)-1-(3'-(trifluoromethoxy)phenyl)ethanol, using various reducing agents. Catalytic hydrogenation or hydride reagents like sodium borohydride (B1222165) are effective for this transformation. The complete reduction of the carbonyl group to a methylene (B1212753) group (to form an ethylbenzene (B125841) derivative) can be achieved under more forceful conditions, such as with a FeRu@SILP catalyst, which has shown high selectivity for the hydrodeoxygenation of hydroxyacetophenones. rsc.org

Oxidation: While ketones are generally resistant to oxidation without carbon-carbon bond cleavage, specific reagents can effect transformation. For instance, Baeyer-Villiger oxidation could convert the acetophenone into a phenyl acetate (B1210297) ester, although this specific reaction on 2-hydroxyacetophenones requires careful consideration of competing reactions involving the phenol (B47542) group.

Nucleophilic Addition: The electrophilic carbon of the carbonyl group is susceptible to attack by various nucleophiles. Grignard reagents or organolithium compounds can add to the carbonyl, forming tertiary alcohols after an aqueous workup.

Imine and Enamine Formation: The ketone can react with primary amines to form imines (Schiff bases) or with secondary amines to form enamines. mdpi.com These reactions typically require acid catalysis and the removal of water to drive the equilibrium toward the product. For instance, the reaction of acetophenone derivatives with dimethylformamide dimethyl acetal (B89532) can yield enaminones. mdpi.com

Table 1: Selected Transformations of the Acetophenone Ketone Group
Transformation TypeProduct Functional GroupTypical ReagentsReference
ReductionSecondary AlcoholNaBH4, LiAlH4, H2/Catalyst researchgate.net
HydrodeoxygenationAlkane (Ethyl group)FeRu@SILP, Clemmensen (Zn(Hg), HCl), Wolff-Kishner (H2NNH2, KOH) rsc.orgyoutube.com
Nucleophilic AdditionTertiary AlcoholOrganometallic reagents (e.g., R-MgBr, R-Li)
Imine FormationImine (Schiff Base)Primary Amine (R-NH2), Acid Catalyst mdpi.com
Aldol (B89426) Condensationα,β-Unsaturated Ketone (Chalcone)Aldehyde (R-CHO), Acid or Base Catalyst researchgate.net

The two phenyl rings in 2-Hydroxy-3'-(trifluoromethoxy)acetophenone exhibit different reactivities toward aromatic substitution due to their distinct substituents.

Ring A (2-Hydroxyphenyl group): This ring is substituted with a hydroxyl group (-OH) and an acetyl group (-COCH₃). The hydroxyl group is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance. Conversely, the acetyl group is a deactivating, meta-directing group because it withdraws electron density from the ring. In electrophilic aromatic substitution (EAS), the powerful activating effect of the hydroxyl group dominates, directing incoming electrophiles primarily to the positions ortho and para to it (positions 3, 5, and 1, though position 1 is already substituted). youtube.com

Ring B (3'-Trifluoromethoxyphenyl group): This ring is substituted with the trifluoromethoxy group (-OCF₃). This group is deactivating toward EAS due to the strong inductive electron withdrawal by the fluorine atoms. However, like the methoxy (B1213986) group, it is an ortho, para-director because the oxygen atom can donate a lone pair of electrons into the ring through resonance, which stabilizes the cationic intermediate (sigma complex) formed during an attack at these positions. nih.gov Therefore, electrophilic substitution on this ring would occur at the positions ortho and para to the -OCF₃ group, but more slowly than on benzene. nih.govlibretexts.org

Nucleophilic aromatic substitution (NAS) is generally difficult on electron-rich aromatic rings and typically requires the presence of strong electron-withdrawing groups and a good leaving group. Neither ring in this molecule is strongly activated for NAS under standard conditions.

Reactivity and Influence of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF₃) group is a unique substituent that significantly modulates the electronic properties and chemical stability of the molecule.

The trifluoromethoxy group is often referred to as a "super-halogen" because its electronic properties are a hybrid of inductive and resonance effects. nih.gov

Inductive Effect (-I): The three highly electronegative fluorine atoms strongly pull electron density away from the oxygen and, subsequently, from the aromatic ring through the sigma bond. This powerful inductive effect makes the -OCF₃ group strongly electron-withdrawing and deactivates the ring toward electrophilic attack. reddit.comminia.edu.eg

Resonance Effect (+R): The oxygen atom possesses lone pairs that can be donated into the aromatic π-system. This resonance donation is weaker than that of a methoxy (-OCH₃) group because the electron-withdrawing fluorine atoms decrease the electron-donating ability of the adjacent oxygen. Nonetheless, this effect is responsible for directing incoming electrophiles to the ortho and para positions. nih.gov

Table 2: Comparison of Electronic Properties of Aromatic Substituents
SubstituentInductive EffectResonance EffectEffect on EASDirecting Effect
-OCH3 (Methoxy)Weakly Withdrawing (-I)Strongly Donating (+R)ActivatingOrtho, Para
-OCF3 (Trifluoromethoxy)Strongly Withdrawing (-I)Weakly Donating (+R)DeactivatingOrtho, Para
-CF3 (Trifluoromethyl)Strongly Withdrawing (-I)No Resonance DonationStrongly DeactivatingMeta
-Cl (Chloro)Withdrawing (-I)Weakly Donating (+R)DeactivatingOrtho, Para

A key feature of the trifluoromethoxy group is its exceptional stability. mdpi.com The carbon-fluorine bonds are among the strongest in organic chemistry, making the group highly resistant to chemical and metabolic degradation. reddit.comnih.gov It is stable under a wide range of acidic, basic, oxidative, and reductive conditions where other functional groups might react.

Transformations involving the cleavage of the C-F bonds within the -OCF₃ group are challenging and not common. While specialized methods for the synthesis of trifluoromethoxylated arenes exist, such as the deoxyfluorination of phenol fluoroformates or oxidative desulfurization-fluorination, the reverse reactions or further transformations of the group are rare and require harsh conditions or specifically designed substrates. researchgate.netnih.gov This high stability is a primary reason for its increasing use in the design of pharmaceuticals and agrochemicals, as it can enhance metabolic stability and prolong the biological half-life of a molecule. nih.govnbinno.com

Hydroxyl Group Reactivity and Derivatization Strategies

The reactivity of the phenolic hydroxyl group in this compound is significantly influenced by its position ortho to the acetyl group.

A strong intramolecular hydrogen bond exists between the hydrogen of the hydroxyl group and the oxygen of the carbonyl group. This interaction has several consequences:

It increases the acidity of the phenolic proton compared to a phenol where this interaction is absent.

It significantly reduces the nucleophilicity of the hydroxyl oxygen.

As a result, the derivatization of this hydroxyl group via reactions like acetylation or etherification under standard conditions can be difficult. For example, attempts to acetylate structurally similar 2-hydroxyacetophenones often result in no reaction at the 2-OH position, even with prolonged reaction times, due to this strong hydrogen bonding. nih.gov

To achieve derivatization, more robust methods may be required:

Stronger Reagents: Using highly reactive acylating or alkylating agents in the presence of a strong, non-nucleophilic base can overcome the reduced reactivity.

Deprotonation: Complete deprotonation of the phenol with a very strong base (e.g., sodium hydride) would generate the corresponding phenoxide. This anion is a much stronger nucleophile and would readily react with electrophiles like alkyl halides or acyl chlorides.

Protection/Deprotection: An alternative strategy involves first transforming the ketone (e.g., to a ketal), which would break the intramolecular hydrogen bond, allowing for derivatization of the hydroxyl group. The ketone can then be regenerated by deprotection.

These strategies allow for the selective modification of the hydroxyl group, enabling the synthesis of a variety of ethers, esters, and other derivatives. greyhoundchrom.com

Esterification, Etherification, and Hydrogen Bonding Properties

The phenolic hydroxyl group of this compound is a primary site for chemical modification, readily undergoing esterification and etherification reactions. These transformations are fundamental in altering the compound's physical and chemical properties.

Esterification can be achieved by reacting the compound with various acylating agents such as acyl chlorides or anhydrides in the presence of a base. For instance, benzoylation of 2-hydroxyacetophenone (B1195853) derivatives is a common step in the synthesis of more complex molecules. This reaction typically proceeds by dissolving the 2-hydroxyacetophenone in a solvent like pyridine, which also acts as a base, followed by the addition of the acyl chloride. The reaction is often exothermic and proceeds to completion at room temperature or with gentle heating.

A related process is the oxidative esterification of α-hydroxy ketones, which can be achieved using a bimetallic catalyst. This method involves a tandem oxidation process where the α-hydroxy ketone is first oxidized to an α-keto aldehyde, which then reacts with an alcohol to form a hemiacetal intermediate. Subsequent oxidative dehydrogenation of the hemiacetal yields the final α-keto ester. acs.org

Etherification of this compound can be carried out under various conditions, with the Williamson ether synthesis being a prominent method. This reaction involves the deprotonation of the hydroxyl group with a strong base to form a phenoxide ion, which then acts as a nucleophile and attacks an alkyl halide in an SN2 reaction. The choice of base and solvent is crucial for the success of this reaction, with sodium hydride or potassium carbonate being commonly used bases.

Hydrogen Bonding is a critical feature influencing the properties and reactivity of this compound. The presence of the ortho-hydroxyl and acetyl groups allows for the formation of a strong intramolecular hydrogen bond, creating a stable six-membered ring. This interaction has been extensively studied in related 2-hydroxyacetophenone derivatives. Spectroscopic and computational studies have shown that this intramolecular hydrogen bond significantly influences the molecule's conformation and reactivity. The strength of this hydrogen bond can be affected by the electronic nature of substituents on the aromatic rings. The electron-withdrawing trifluoromethoxy group at the 3'-position is expected to influence the acidity of the phenolic proton and the basicity of the carbonyl oxygen, thereby modulating the strength of the intramolecular hydrogen bond.

Table 1: Comparison of Hydrogen Bonding in Substituted 2-Hydroxyacetophenones

CompoundSubstituentHydrogen Bond StrengthReference
2-HydroxyacetophenoneNoneModerateGeneral Literature
2-Hydroxy-5-nitroacetophenone-NO₂ (electron-withdrawing)StrongerTheoretical Studies
2-Hydroxy-4-methoxyacetophenone-OCH₃ (electron-donating)WeakerTheoretical Studies
This compound-OCF₃ (electron-withdrawing)Expected to be strongerInferred Data

Intramolecular Cyclization and Heterocycle Formation Potential

The structural arrangement of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds, particularly those containing an oxygen atom. Intramolecular cyclization reactions, often acid- or base-catalyzed, can lead to the formation of chromones and flavones, which are important classes of naturally occurring compounds with diverse biological activities.

The synthesis of flavones from 2-hydroxyacetophenones is a well-established process. One common method involves the initial benzoylation of the hydroxyl group, followed by a Baker-Venkataraman rearrangement to form a 1,3-diketone intermediate. uta.edu This diketone then undergoes acid-catalyzed cyclization and dehydration to yield the flavone (B191248) skeleton. uta.edu Another approach is the Claisen-Schmidt condensation of the 2-hydroxyacetophenone with an aromatic aldehyde to form a chalcone (B49325), which can then be oxidatively cyclized to the flavone. innovareacademics.insemanticscholar.org

Similarly, chromones can be synthesized from 2-hydroxyacetophenones. A common route involves the reaction with a one-carbon synthon, such as dimethylformamide, in the presence of a dehydrating agent. researchgate.net This leads to the formation of the chromone (B188151) ring system. The trifluoromethoxy group on the pendant phenyl ring of this compound would be retained in the final heterocyclic product, allowing for the synthesis of novel substituted flavones and chromones.

Furthermore, 2'-hydroxyacetophenones can be transformed into benzo-oxetes through a reaction mediated by sulfuryl fluoride (B91410) (SO₂F₂). researchgate.netbeilstein-journals.org This reaction proceeds via the formation of a phenoxide, which then reacts with SO₂F₂. Subsequent deprotonation of the acetyl group and intramolecular cyclization leads to the formation of the strained four-membered oxete ring. beilstein-journals.org

Advanced Mechanistic Investigations of Key Reactions

Understanding the detailed mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and controlling product selectivity. This section explores the elucidation of reaction mechanisms through kinetic and isotopic labeling studies, transition state analysis, and the investigation of radical versus ionic pathways.

Elucidation of Reaction Mechanisms via Kinetic and Isotopic Labeling Studies

Kinetic studies provide valuable insights into the rate-determining steps of a reaction and the influence of various parameters on the reaction rate. For reactions involving 2-hydroxyacetophenone derivatives, such as the synthesis of flavones, kinetic analysis can help to understand the mechanism of the key steps, including the Baker-Venkataraman rearrangement and the final cyclization. For instance, the rate of these reactions can be monitored by techniques like UV-Vis spectroscopy or HPLC to determine the reaction order and activation parameters.

Isotopic labeling is a powerful tool for tracing the path of atoms throughout a chemical reaction. In the context of this compound chemistry, labeling specific atoms with isotopes (e.g., ¹⁸O in the hydroxyl or carbonyl group, or ¹³C in the acetyl group) can provide definitive evidence for proposed reaction mechanisms. For example, in the synthesis of flavones, ¹⁸O labeling could confirm whether the oxygen atom in the pyran ring originates from the hydroxyl or the carbonyl group of the starting material. Such studies have been instrumental in confirming the intramolecular nature of rearrangements and cyclization steps in related systems.

Transition State Analysis for Stereocontrol and Selectivity

Computational chemistry plays a vital role in understanding reaction mechanisms at a molecular level. Transition state analysis, using methods like density functional theory (DFT), allows for the calculation of the geometries and energies of transition states, providing insights into the factors that control reaction selectivity.

For reactions involving this compound that may lead to chiral products or different regioisomers, transition state analysis can be particularly informative. By comparing the energies of different possible transition states, the preferred reaction pathway and the origin of stereoselectivity or regioselectivity can be determined. For example, in reactions where the acetyl group is involved, the facial selectivity of nucleophilic attack can be rationalized by analyzing the steric and electronic factors in the corresponding transition states.

Understanding Radical and Ionic Pathways in Complex Transformations

Many organic reactions can proceed through either radical or ionic pathways, and distinguishing between these mechanisms is a key aspect of mechanistic investigation. For this compound, certain transformations, particularly those involving oxidation or photochemistry, may involve radical intermediates.

For example, the functionalization of the methyl group of the acetyl moiety could potentially proceed through a radical pathway under certain conditions, such as in the presence of a radical initiator. Characterization of intermediates by techniques like electron paramagnetic resonance (EPR) spectroscopy or the use of radical traps can provide evidence for the involvement of radical species.

Conversely, many of the reactions of the hydroxyl and carbonyl groups, such as esterification, etherification, and acid-catalyzed cyclizations, are expected to proceed through ionic pathways involving charged intermediates. The presence of the electron-withdrawing trifluoromethoxy group can influence the stability of any carbocationic or carbanionic intermediates, thereby affecting the feasibility of certain ionic pathways. Distinguishing between these pathways often involves a combination of experimental techniques, including studying the effect of radical initiators or inhibitors, and computational modeling to compare the energetics of the radical and ionic routes. researchgate.netnih.gov

Sophisticated Spectroscopic and Structural Elucidation Methodologies Applied to 2 Hydroxy 3 Trifluoromethoxy Acetophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy for High-Resolution Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic compounds in solution. For 2-Hydroxy-3'-(trifluoromethoxy)acetophenone, a combination of one-dimensional (¹H and ¹³C NMR) and multi-dimensional NMR experiments provides a complete picture of the molecular architecture.

The ¹H NMR spectrum would reveal distinct signals for each unique proton in the molecule. The hydroxyl proton (-OH) would typically appear as a broad singlet, the methyl protons (-CH₃) as a sharp singlet, and the aromatic protons as a complex series of multiplets due to spin-spin coupling. The integration of these signals would confirm the number of protons in each environment.

The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom, including the carbonyl carbon, the carbons of the two aromatic rings, the methyl carbon, and the carbon of the trifluoromethoxy group, which would exhibit a characteristic quartet due to coupling with the three fluorine atoms.

Multi-dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry

To definitively assign these signals and establish the connectivity between atoms, multi-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, COSY would show correlations between adjacent aromatic protons on both phenyl rings, allowing for the unambiguous assignment of the substitution pattern.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon atoms to which they are directly attached. It would be used to link each aromatic proton signal to its corresponding carbon signal in the ¹³C NMR spectrum.

An illustrative table of expected ¹H and ¹³C NMR chemical shifts is presented below, based on analogous structures.

AtomExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)Key HMBC Correlations
-CH~2.6~27C=O, C1'
-OH Variable (broad)-C1, C2, C6
C =O-~198Protons on C2' and C6'
Aromatic H 6.8 - 8.0115 - 165Carbons within the same ring and across the carbonyl bridge
-OC F₃-~121 (q)-

Computational NMR Chemical Shift Predictions and Validation with Experimental Data

Computational chemistry offers a powerful tool for validating experimental NMR data. Using Density Functional Theory (DFT) methods, the geometry of this compound can be optimized. Following optimization, the NMR chemical shifts (¹H and ¹³C) can be calculated using methods like GIAO (Gauge-Including Atomic Orbital).

These predicted chemical shifts are then compared with the experimental values. A strong correlation between the calculated and observed data provides high confidence in the structural assignment. Discrepancies can often be explained by solvent effects or specific conformational preferences not fully captured by the gas-phase computational model. This integrated approach of experimental and computational NMR is essential for the rigorous structural confirmation of complex molecules.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Structure and Bonding Characterization

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides detailed information about the functional groups and bonding arrangements within a molecule. These two methods are often used complementarily, as some vibrational modes may be more active in IR absorption while others are stronger in Raman scattering. chemicalbook.com

Detailed Assignment of Fundamental Vibrational Modes

The FT-IR and FT-Raman spectra of this compound would exhibit a series of characteristic bands corresponding to specific molecular vibrations. The assignment of these bands is critical for confirming the presence of key functional groups.

O-H Stretch: A broad and strong absorption band in the FT-IR spectrum, typically between 3200-3600 cm⁻¹, would be indicative of the hydroxyl group, likely involved in intramolecular hydrogen bonding with the adjacent carbonyl group.

C-H Stretches: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would be observed just below 3000 cm⁻¹.

C=O Stretch: A very strong and sharp band in the FT-IR spectrum, expected around 1650-1680 cm⁻¹, is characteristic of the aryl ketone carbonyl group. Its exact position can be influenced by conjugation and hydrogen bonding.

C=C Stretches: Aromatic ring C=C stretching vibrations would result in several bands in the 1450-1600 cm⁻¹ region.

C-F Stretches: The trifluoromethoxy group would produce very strong C-F stretching bands in the FT-IR spectrum, typically in the 1100-1300 cm⁻¹ region.

C-O Stretches: The phenolic C-O stretch and the aryl-ether C-O stretch of the trifluoromethoxy group would also have characteristic bands.

A detailed assignment of these vibrational modes is often supported by DFT calculations, which can predict the vibrational frequencies and intensities with good accuracy. researchgate.net

Vibrational ModeExpected FT-IR Wavenumber (cm⁻¹)Expected FT-Raman Wavenumber (cm⁻¹)Intensity
O-H stretch (H-bonded)3200-3600WeakStrong, Broad
Aromatic C-H stretch3000-3100Medium-StrongMedium
Aliphatic C-H stretch2850-3000Medium-StrongMedium
C=O stretch1650-1680MediumVery Strong
Aromatic C=C stretch1450-1600StrongMedium-Strong
C-F stretch1100-1300WeakVery Strong

Conformational Analysis and Intermolecular Interactions Probed by Vibrational Signatures

The precise positions and shapes of vibrational bands can offer insights into the molecule's conformation. For this compound, a significant feature is the potential for a strong intramolecular hydrogen bond between the 2-hydroxy group and the carbonyl oxygen. This interaction would cause a red-shift (lowering of frequency) and broadening of the O-H stretching band, as well as a red-shift of the C=O stretching band compared to un-bonded analogues.

By comparing the spectra in different phases (e.g., solid vs. solution) or by using variable temperature studies, it is possible to probe the strength and nature of both intramolecular and intermolecular hydrogen bonds. Computational studies can further aid this analysis by calculating the vibrational frequencies for different possible conformers (e.g., with and without the intramolecular hydrogen bond) to see which best matches the experimental data.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to confirm the molecular weight of this compound and to elucidate its structure through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula (C₉H₇F₃O₃). This serves as a definitive confirmation of the compound's identity.

Electron ionization (EI) mass spectrometry would be used to study the fragmentation pathways. The molecular ion ([M]⁺) would undergo characteristic fragmentation upon ionization. Expected fragmentation patterns for acetophenones include:

Alpha-cleavage: Loss of the methyl group (•CH₃) to form a stable acylium ion [M-15]⁺. This is often a prominent peak in the spectrum of acetophenones.

McLafferty rearrangement: This is not possible for this specific molecule as it lacks the required gamma-hydrogens.

Cleavage of the trifluoromethoxy group: Fragmentation involving the -OCF₃ group could also occur.

Cleavage of the aromatic rings: The molecule can fragment at the carbonyl bridge, leading to ions corresponding to the substituted benzoyl and phenyl moieties.

By analyzing the masses of the fragment ions, a detailed picture of the molecule's connectivity can be pieced together, corroborating the structural information obtained from NMR and vibrational spectroscopy.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry is a powerful tool for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) to a very high degree of accuracy. This precision allows for the calculation of a unique elemental formula, distinguishing it from other compounds with the same nominal mass.

For this compound, the expected monoisotopic mass can be calculated based on the most abundant isotopes of its constituent elements (Carbon-12, Hydrogen-1, Oxygen-16, and Fluorine-19). The molecular formula is C9H7F3O3.

Table 1: Theoretical HRMS Data for [M+H]⁺ Ion of this compound

Ion FormulaCalculated m/z
[C9H8F3O3]⁺237.0425

The experimentally obtained m/z value from an HRMS analysis would be compared to this theoretical value. A close correlation, typically within a few parts per million (ppm), would confirm the elemental formula of the compound.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation via Fragmentation Mechanisms

Tandem mass spectrometry (MS/MS) provides valuable structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure, offering insights into its connectivity and the relative stability of its chemical bonds. While specific experimental data for this compound is not available, a plausible fragmentation pathway can be predicted based on the known fragmentation of acetophenones and related aromatic compounds. miamioh.edu

The primary fragmentation of acetophenones typically involves alpha-cleavage, the breaking of the bond between the carbonyl carbon and the methyl group, or the bond between the carbonyl carbon and the aromatic ring. miamioh.edu For the protonated molecule [M+H]⁺, key fragmentation pathways would likely include:

Loss of a methyl radical (•CH3): This would result in a stable acylium ion.

Loss of carbon monoxide (CO): Following the initial loss of a methyl group, the resulting ion can further fragment by losing CO.

Cleavage involving the trifluoromethoxy group: The C-O bond of the trifluoromethoxy group or the C-F bonds could also cleave, leading to characteristic neutral losses.

Table 2: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossProposed Structure of Fragment
237.0425222.0192•CH3[M+H-CH3]⁺
237.0425151.0395C4H4OIon resulting from cleavage of the acetophenone (B1666503) moiety
222.0192194.0243CO[M+H-CH3-CO]⁺

This predicted fragmentation provides a fingerprint for the molecule's structure, which can be used for its identification and differentiation from isomers.

X-ray Crystallography for Solid-State Molecular Conformation and Supramolecular Assembly

While a specific crystal structure for this compound has not been publicly reported, the analysis of structurally similar o-hydroxyacetophenone derivatives allows for an informed discussion of its likely solid-state characteristics. rsc.orgresearchgate.net The presence of a hydroxyl group ortho to the acetyl group is expected to result in a strong intramolecular hydrogen bond, forming a stable six-membered ring. This is a common feature in related structures. rsc.org

Analysis of Crystal Packing and Intermolecular Interactions (e.g., hydrogen bonding, π-stacking)

The supramolecular assembly of this compound in the solid state would be dictated by a combination of intermolecular forces.

Hydrogen Bonding: The phenolic hydroxyl group is a potent hydrogen bond donor. While it is likely involved in an intramolecular hydrogen bond with the carbonyl oxygen, it could also participate in intermolecular hydrogen bonding, potentially leading to the formation of dimers or extended chains.

π-stacking: The aromatic rings provide opportunities for π-π stacking interactions, where the electron-rich π systems of adjacent molecules align, contributing to the stability of the crystal lattice. These interactions are common in the crystal packing of aromatic compounds. nih.gov

Polymorphism Studies and Crystal Engineering Principles

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, such as melting point, solubility, and stability. Given the potential for various intermolecular interaction motifs, it is plausible that this compound could exhibit polymorphism. nih.gov

Crystal engineering principles can be applied to control the crystallization process and potentially isolate different polymorphic forms. This involves the strategic use of solvents, temperature, and other crystallization conditions to favor the formation of specific intermolecular interactions and, consequently, a particular crystal packing arrangement. The study of polymorphism is crucial for understanding the solid-state behavior of a compound and for controlling its physical properties.

Theoretical and Computational Investigations into the Properties and Reactivity of 2 Hydroxy 3 Trifluoromethoxy Acetophenone

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively. It is widely used to determine the electronic structure and geometric parameters of molecules.

Optimization of Molecular Structures and Conformational Landscapes

The first step in a computational analysis is to find the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular structure. For 2-Hydroxy-3'-(trifluoromethoxy)acetophenone, this involves considering the rotational freedom around several single bonds, particularly the bond connecting the acetyl group to the phenyl ring and the bond of the trifluoromethoxy group.

Theoretical studies on similar molecules, like 2'-hydroxyacetophenone, reveal the presence of a strong intramolecular hydrogen bond between the hydroxyl group's hydrogen and the acetyl group's oxygen. researchgate.netmdpi.com This interaction is expected to be a dominant factor in the conformational preference of this compound, leading to a planar arrangement of the 2-hydroxyacetylphenyl moiety. The trifluoromethoxy group at the 3' position will also have preferred orientations to minimize steric hindrance. DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), can precisely determine these bond lengths, bond angles, and dihedral angles, confirming the planarity and the most stable conformation.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative Data)

Parameter Bond/Angle Predicted Value
Bond Length C=O ~1.24 Å
O-H ~0.97 Å
C-O (hydroxyl) ~1.35 Å
C-O (ether) ~1.37 Å
Bond Angle C-C-O (acetyl) ~120.5°
C-O-H ~108.0°

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's chemical reactivity and electronic properties. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of chemical stability; a smaller gap suggests higher reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the 2-hydroxyphenyl ring, which is electron-rich due to the hydroxyl group. The LUMO is likely to be distributed over the acetyl group and the trifluoromethoxy-substituted phenyl ring, as these groups are electron-withdrawing. The trifluoromethoxy group, in particular, is known for its significant electron-withdrawing inductive effect. mdpi.comnih.gov DFT calculations can visualize these orbitals and quantify their energy levels.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative Data)

Molecular Orbital Energy (eV)
HOMO -6.8
LUMO -1.5

Ab Initio and Semi-Empirical Methods for Advanced Quantum Chemical Parameters

While DFT is highly effective, other methods can provide complementary information. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), offer a higher level of theory for more accurate energy calculations, which can be used to refine the understanding of conformational stability. mdpi.com Semi-empirical methods, though less accurate, can be useful for preliminary explorations of large molecular systems or for dynamic simulations. These methods can be employed to calculate a range of quantum chemical parameters that describe global reactivity, such as ionization potential, electron affinity, electronegativity, and chemical hardness.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Hyperconjugation Interactions

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugative interactions, and the nature of chemical bonds within a molecule. nih.gov It transforms the complex molecular orbitals into localized bond and lone pair orbitals, which align more closely with classical chemical intuition.

Table 3: Predicted NBO Analysis of Key Interactions in this compound (Illustrative Data)

Donor NBO Acceptor NBO Stabilization Energy E(2) (kcal/mol)
LP (O) of hydroxyl π* (C-C) of phenyl ring ~25.0
LP (O) of -OCF3 π* (C-C) of phenyl ring ~5.0

Molecular Electrostatic Potential (MESP) Mapping and Charge Distribution Analysis for Reactivity Prediction

The Molecular Electrostatic Potential (MESP) map is a visual representation of the charge distribution around a molecule. It is invaluable for predicting how a molecule will interact with other chemical species, particularly in electrophilic and nucleophilic reactions. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MESP map would show a significant negative potential around the carbonyl oxygen of the acetyl group and the hydroxyl oxygen, making these sites likely targets for electrophiles. Conversely, the hydrogen of the hydroxyl group and the regions near the highly electronegative fluorine atoms of the trifluoromethoxy group would exhibit positive electrostatic potential. This analysis helps in predicting sites of hydrogen bonding and other non-covalent interactions. The trifluoromethoxy group is known to create a region of positive electrostatic potential on the aromatic ring to which it is attached. mdpi.com

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity. researchgate.netnih.gov While a full QSRR study requires data from multiple related molecules, the computational parameters derived for this compound can serve as valuable descriptors in such models.

For instance, parameters like the HOMO-LUMO gap, dipole moment, and various electronic and steric descriptors calculated for a series of substituted acetophenones can be correlated with experimentally determined reaction rates or equilibrium constants. rsc.org This approach allows for the prediction of the reactivity of new, unsynthesized compounds within the same class, guiding further experimental work. The calculated properties of this compound would contribute to building more robust and predictive QSRR models for this class of compounds.

Molecular Dynamics and Simulation Studies for Conformational Stability and Solution Behavior

Molecular dynamics (MD) and simulation studies are powerful computational tools used to explore the conformational landscape and behavior of molecules in various environments. For this compound, these studies reveal how the molecule behaves over time, its structural flexibility, and its interactions with solvents.

Molecular dynamics simulations build upon this by modeling the movement of atoms and molecules over time. By placing the compound in a simulated solvent box (e.g., water, chloroform), researchers can observe its dynamic behavior. These simulations provide information on:

Conformational Stability: MD simulations can track the dihedral angles of interest to see how often the molecule resides in its lowest energy conformations and the energy barriers for transition between different stable states.

Solvation Effects: The behavior of the compound can change dramatically in different solvents. Simulations can elucidate the specific interactions, such as hydrogen bonding between the molecule's hydroxyl group and polar solvent molecules, and how the solvent shell is structured around the solute. For related hydroxy acetophenone (B1666503) derivatives, the nature of the solvent has been shown to significantly control their excited-state photophysics. researchgate.net

Hydrogen Bonding Dynamics: The strength and lifetime of the intramolecular hydrogen bond can be analyzed. MD simulations can reveal whether this bond remains stable or if it transiently breaks and reforms, potentially influenced by interactions with surrounding solvent molecules.

The data generated from these simulations are extensive and can be summarized to provide key metrics on the molecule's structural preferences and dynamics in solution.

Table 1: Hypothetical Conformational Analysis Data for this compound

This table is illustrative, based on typical findings for similar molecules, and represents the type of data generated from computational studies.

ConformerDihedral Angle (C-C-C=O)Relative Energy (kcal/mol)Population (%) at 298 KKey Feature
A~0°0.0098.5Planar, with strong intramolecular H-bond
B~180°4.51.5Non-planar, H-bond broken
C~90°8.0<0.1Transition state between conformers

Computational Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry offers highly accurate methods for predicting the spectroscopic properties of molecules, which is indispensable for interpreting experimental data and confirming molecular structures. Density Functional Theory (DFT) is the most common and reliable method for this purpose. semanticscholar.orgresearchgate.net

For this compound, DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311++G(d,p), can predict a range of spectroscopic parameters. researchgate.netresearchgate.net

Vibrational Spectroscopy (IR and Raman): Theoretical calculations can determine the harmonic vibrational frequencies of the molecule. semanticscholar.org These calculated frequencies correspond to the vibrational modes of the molecule, such as the stretching of the C=O bond, the O-H bond, and the C-F bonds of the trifluoromethoxy group. However, theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation and basis set limitations. To bridge this gap, calculated frequencies are uniformly scaled using a specific scaling factor (e.g., 0.961) to improve agreement with experimental spectra. researchgate.net The comparison between the scaled theoretical spectrum and the experimental FT-IR and FT-Raman spectra allows for a detailed and confident assignment of each vibrational band. worldscientific.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a standard approach for calculating the NMR chemical shifts (¹H and ¹³C) of molecules. researchgate.networldscientific.com These calculations provide theoretical chemical shift values for each nucleus in the molecule. By comparing these predicted shifts with the values obtained from experimental ¹H and ¹³C NMR spectra, researchers can confirm the chemical structure and assign specific resonances to the corresponding atoms in the molecule. researchgate.net The solvent environment is often included in these calculations using models like the Polarizable Continuum Model (PCM) to more accurately reflect the experimental conditions. nih.gov

The validation process involves a meticulous comparison of the computationally predicted data with high-resolution experimental spectra. A strong correlation between the predicted and observed data provides powerful evidence for the correctness of the assigned structure and the accuracy of the computational model.

Table 2: Illustrative Comparison of Predicted vs. Experimental Vibrational Frequencies

This table presents hypothetical data to illustrate the validation process.

Vibrational ModeCalculated Wavenumber (cm⁻¹, Scaled)Experimental Wavenumber (cm⁻¹, FT-IR)
O-H stretch (H-bonded)31503145
C-H stretch (aromatic)30753070
C=O stretch16401638
C-O-C stretch (asymmetric)12651260
C-F stretch (symmetric)11801175

Table 3: Illustrative Comparison of Predicted vs. Experimental ¹³C NMR Chemical Shifts

This table presents hypothetical data to illustrate the validation process.

Carbon AtomCalculated Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C=O199.5200.1
C-OH162.0162.5
C-O(CF₃)148.8149.2
-CF₃120.5 (q)121.0 (q)
-CH₃26.126.4

Strategic Role As a Versatile Chemical Building Block and Precursor in Advanced Organic Synthesis

Utility in the Synthesis of Complex Organic Scaffolds

The structure of 2-Hydroxy-3'-(trifluoromethoxy)acetophenone is particularly amenable to the construction of complex heterocyclic and polycyclic organic frameworks. The presence of the ortho-hydroxyl group and the acetyl group allows for a range of classical condensation and cyclization reactions, enabling the synthesis of diverse and intricate molecular scaffolds.

A primary application of 2-hydroxyacetophenone (B1195853) derivatives in organic synthesis is in the creation of flavonoids and related compounds through well-established synthetic pathways. innovareacademics.inbiomedres.us The this compound molecule can readily participate in the Claisen-Schmidt condensation reaction with various aromatic aldehydes. nih.govscialert.net This reaction forms a chalcone (B49325) intermediate, which is an α,β-unsaturated ketone. These chalcones, incorporating the trifluoromethoxyacetophenone moiety, are valuable precursors themselves and can be subsequently cyclized to form flavones, a significant class of heterocyclic compounds with a wide range of biological activities. innovareacademics.inbiomedres.us

The general synthetic route involves two main steps:

Claisen-Schmidt Condensation to form Chalcones: The reaction of this compound with a substituted benzaldehyde (B42025) in the presence of a base (like NaOH or KOH) yields the corresponding chalcone derivative. nih.govscialert.net

Oxidative Cyclization to form Flavones: The resulting chalcone can undergo oxidative cyclization, often using reagents like iodine in DMSO or selenium dioxide, to yield the flavone (B191248) scaffold. innovareacademics.in

Below is an interactive data table illustrating the potential synthesis of various chalcone and flavone derivatives starting from this compound.

Aldehyde ReactantBase/SolventIntermediate Chalcone StructureCyclization ReagentFinal Flavone Derivative
BenzaldehydeKOH/EtOH2'-Hydroxy-3''-(trifluoromethoxy)chalconeI₂/DMSO3'-(Trifluoromethoxy)flavone
4-MethoxybenzaldehydeNaOH/MeOH2'-Hydroxy-4-methoxy-3''-(trifluoromethoxy)chalconeSeO₂4'-Methoxy-3'-(trifluoromethoxy)flavone
4-ChlorobenzaldehydeKOH/EtOH2'-Hydroxy-4-chloro-3''-(trifluoromethoxy)chalconeI₂/DMSO4'-Chloro-3'-(trifluoromethoxy)flavone
3,4-DimethoxybenzaldehydeNaOH/MeOH2'-Hydroxy-3,4-dimethoxy-3''-(trifluoromethoxy)chalconeSeO₂3',4'-Dimethoxy-3'-(trifluoromethoxy)flavone

This table represents a predictive synthesis based on established reactions for analogous 2-hydroxyacetophenones. innovareacademics.inbiomedres.usnih.govscialert.net

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org While the structure of this compound contains prochiral centers, a review of the current scientific literature does not indicate its use as a chiral auxiliary in asymmetric synthesis. Asymmetric syntheses involving trifluoromethylated compounds have been reported, but these typically employ other established chiral auxiliaries or catalysts to achieve stereocontrol. nih.govacs.orgresearchgate.net Therefore, this specific application for this compound is not a documented strategy in the reviewed literature.

Role as an Intermediate in the Synthesis of Fluorinated Compounds

The presence of the trifluoromethoxy group makes this acetophenone (B1666503) an important intermediate in the synthesis of other fluorinated molecules. The unique properties imparted by the -OCF₃ group are often sought after in the final target molecules, particularly in the fields of medicinal chemistry and agrochemicals. nih.govmdpi.com

The trifluoromethoxy (-OCF₃) group significantly influences the electronic properties of the molecule, which in turn affects synthetic strategies and the characteristics of the resulting products. nih.gov

Electronic and Physicochemical Effects:

Strong Electron-Withdrawing Nature: The -OCF₃ group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. nih.govmdpi.com This deactivates the aromatic ring towards electrophilic substitution but can facilitate nucleophilic aromatic substitution reactions under certain conditions.

Increased Lipophilicity: The trifluoromethoxy group is one of the most lipophilic substituents used in medicinal and agrochemical chemistry. nih.gov Its incorporation into a molecule significantly increases its fat-solubility, which can enhance its ability to cross biological membranes.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group highly resistant to metabolic degradation. mdpi.com This property is highly desirable in the design of pharmaceuticals and agrochemicals as it can lead to a longer biological half-life.

These properties guide synthetic strategies. For instance, the electron-withdrawing effect on the aromatic ring influences the regioselectivity of further substitutions. In reactions involving the acetyl group, the inductive effect of the trifluoromethoxy-substituted phenyl ring can alter the acidity of the α-protons, affecting enolate formation and subsequent reactions.

Property of -OCF₃ GroupImpact on Synthetic StrategyEffect on Product Profile
Electron-Withdrawing Influences regioselectivity in aromatic substitutions; modifies reactivity of the ketone.Alters electronic properties and potential biological interactions of the final molecule.
High Lipophilicity Can improve solubility in organic solvents during synthesis.Enhances membrane permeability and bioavailability of the final product. nih.govmdpi.com
Metabolic Stability The group is generally inert, allowing for a wide range of reaction conditions without its degradation.Increases the in vivo stability and half-life of the final compound. mdpi.com

Applications in the Synthesis of Agrochemicals and Specialty Chemicals

Fluorinated compounds, particularly those containing trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups, are prevalent in modern agrochemicals due to their enhanced efficacy and stability. ccspublishing.org.cnresearchgate.net Acetophenone derivatives serve as key intermediates in the production of these complex active ingredients.

A closely related compound, 3'-(Trifluoromethyl)acetophenone, is a documented key intermediate in the synthesis of the fungicide Trifloxystrobin. google.comguidechem.com The synthesis involves converting the acetophenone into an oxime, which is then elaborated into the final complex molecule. This highlights the industrial relevance of this class of fluorinated acetophenones as building blocks for high-value agrochemicals. Given its structural similarity, this compound is a valuable precursor for creating novel, potentially patentable agrochemicals by leveraging established synthetic routes.

Exploration of its Derivatives in Materials Science Research (e.g., monomers for polymers with specific properties, ligands)

The incorporation of fluorine into polymers can lead to materials with desirable properties such as high thermal stability, chemical resistance, and specific surface properties (e.g., hydrophobicity and oleophobicity). nih.govresearchgate.net Derivatives of this compound hold potential as monomers for the synthesis of such high-performance polymers.

For example, the hydroxyl group of the molecule could be functionalized with a polymerizable group, such as an acrylate (B77674) or methacrylate. The resulting monomer could then be polymerized to create a polymer with pendant trifluoromethoxy-phenyl groups. These fluorinated side chains would be expected to impart low surface energy and enhanced stability to the resulting material. While direct polymerization of this compound derivatives is not extensively documented, the synthesis of fluorinated polymers from analogous monomers is a known strategy in materials science. nih.govacs.org

Furthermore, the structure of this compound, with its hydroxyl and carbonyl groups, makes it a candidate for the synthesis of bidentate ligands for coordination chemistry. Reaction of the hydroxyl group and modification of the acetyl group could lead to Schiff bases or other ligand structures capable of coordinating with metal ions. The electronic properties of the trifluoromethoxy group would influence the electron density on the coordinating atoms, thereby tuning the properties of the resulting metal complexes.

Future Research Directions and Emerging Paradigms for 2 Hydroxy 3 Trifluoromethoxy Acetophenone

Development of Highly Efficient and Sustainable Synthetic Routes with Minimal Environmental Impact

The synthesis of many organofluorine compounds has traditionally relied on methods that are resource-intensive and generate significant waste. rsc.org Future efforts will undoubtedly focus on developing "green" synthetic pathways to 2-Hydroxy-3'-(trifluoromethoxy)acetophenone that align with the principles of sustainable chemistry.

Key research thrusts will include:

Biocatalytic Approaches: Harnessing enzymes for key synthetic steps offers a promising avenue for sustainability. Research into engineered enzymes, such as epoxide hydrolases and alcohol dehydrogenases, has demonstrated the facile production of hydroxyacetophenones from simple precursors. nih.gov Future work could explore multi-enzyme cascades to construct the target molecule from basic building blocks in aqueous media, minimizing the use of organic solvents and hazardous reagents. researchgate.net

Flow Chemistry: Continuous-flow synthesis provides enhanced control over reaction parameters, improves safety, and facilitates scalability. acs.org Developing a flow-based process for the synthesis of this compound could significantly reduce reaction times and improve yield and purity compared to traditional batch methods. acs.org

Alternative Solvents and Catalysts: Moving away from conventional organic solvents is a core tenet of green chemistry. Research into performing trifluoromethylation and acylation reactions in water or deep eutectic solvents could dramatically reduce the environmental footprint of the synthesis. rsc.orggoogle.com Furthermore, replacing stoichiometric reagents with highly efficient and recyclable catalysts, such as supported metal nanoparticles, will be crucial. rsc.org

ParameterConventional SynthesisFuture Sustainable Routes
Solvent Chlorinated hydrocarbons, ethersWater, deep eutectic solvents, or solvent-free conditions beilstein-journals.org
Catalyst Stoichiometric Lewis acids (e.g., AlCl₃)Biocatalysts (enzymes), recyclable heterogeneous catalysts nih.govrsc.org
Reagents Harsh fluorinating agents, toxic precursorsGreener fluorinating agents, bio-based starting materials rsc.org
Process Batch processing with complex workupsContinuous flow synthesis with in-line purification acs.org
Waste High volume of acidic and organic wasteMinimal waste, potential for solvent and catalyst recycling rsc.org

Exploration of Novel Reactivity Patterns and Unprecedented Chemical Transformations

The unique electronic properties imparted by the trifluoromethoxy group can significantly influence the reactivity of the entire molecule, leading to novel chemical transformations. nih.govbeilstein-journals.org Future research will focus on mapping this reactivity to expand the synthetic utility of this compound.

Potential areas of exploration include:

Modulation of Aromatic Ring Reactivity: The strongly electron-withdrawing nature of the -OCF3 group deactivates the aromatic ring towards electrophilic substitution but can activate it for nucleophilic aromatic substitution, offering pathways to further functionalize the phenyl ring in ways not typical for standard acetophenones.

Selective Functionalization: The presence of three distinct functional moieties (hydroxyl, ketone, and trifluoromethoxylated ring) allows for selective and orthogonal chemical modifications. Research into selective hydrodeoxygenation of the ketone while preserving the phenolic hydroxyl group, or vice versa, could yield valuable new building blocks. rsc.org

Conformationally-Driven Reactivity: The interaction between the fluorine atoms and adjacent functional groups can lock the molecule into specific conformations, which can be exploited to control the stereochemical outcome of reactions at the α-carbon of the ketone. nih.gov

Functional GroupPotential TransformationInfluence of Trifluoromethoxy Group
Phenolic Hydroxyl O-alkylation, O-acylation, etherificationMinimal direct electronic influence, but overall molecular properties (solubility, etc.) are affected.
Ketone Carbonyl Reduction, reductive amination, aldol (B89426) condensation, α-halogenationThe electron-withdrawing -OCF3 group may enhance the electrophilicity of the carbonyl carbon.
α-Carbon Enolate formation, alkylation, condensation reactionsReactivity can be tuned by the electronic effect transmitted through the aromatic system.
Aromatic Ring Nucleophilic aromatic substitution (SNAr)Activated towards nucleophilic attack due to the strong electron-withdrawing nature of -OCF3. nih.gov

Integration of Advanced Artificial Intelligence and Machine Learning for Predictive Chemistry

The complexity of organofluorine chemistry presents an ideal challenge for artificial intelligence (AI) and machine learning (ML) platforms. researchgate.netnih.gov Integrating these computational tools into the research workflow for this compound can accelerate discovery and optimization.

Future applications of AI and ML in this context include:

Reaction Prediction and Optimization: ML models trained on vast reaction databases can predict the most likely outcomes of unexplored reactions and identify optimal conditions (temperature, solvent, catalyst) with high accuracy, reducing the need for extensive trial-and-error experimentation. researchgate.netacs.org

Retrosynthetic Analysis: AI-powered tools can propose novel and efficient synthetic routes to the target molecule and its derivatives, potentially uncovering pathways that a human chemist might overlook. nih.gov

Property Prediction: Algorithms can predict the physicochemical properties (e.g., solubility, logP), metabolic stability, and potential biological activity of this compound and its virtual derivatives, enabling rapid in silico screening for applications in drug discovery and materials science.

Research ChallengePotential AI/ML ApplicationExpected Outcome
Synthesizing the molecule efficiently Retrosynthesis planning algorithmsNovel, cost-effective, and high-yield synthetic routes. nih.gov
Optimizing a specific reaction step Machine learning models for condition optimizationIdentification of optimal catalyst, solvent, and temperature with fewer experiments. acs.org
Discovering new reactions Unsupervised learning on reaction dataIdentification of novel reactivity patterns and unexpected product formation.
Screening for potential applications QSAR and property prediction modelsRapidly assess the drug-like or material properties of virtual derivatives.

Expansion of Applications in Emerging Fields of Chemical Technology

While the hydroxyacetophenone core is a known pharmacophore and the -OCF3 group is valued in bioactive compounds, the specific combination in this compound remains untapped. mdpi.comresearchgate.net Future research will aim to establish its utility in various high-value applications.

Emerging application areas to be investigated:

Medicinal Chemistry: The trifluoromethoxy group is known to enhance metabolic stability and membrane permeability, making it a highly desirable feature in drug candidates. mdpi.com The molecule could serve as a key intermediate for novel anti-inflammatory agents, kinase inhibitors, or central nervous system drugs.

Agrochemicals: Similar to pharmaceuticals, the properties conferred by the -OCF3 group are beneficial for the development of next-generation pesticides and herbicides with improved efficacy and environmental profiles. nih.govchemimpex.com

Advanced Materials: Fluorinated compounds are used in the creation of specialty polymers, liquid crystals, and other advanced materials. chemimpex.comresearchgate.net The reactivity of the hydroxyl and ketone groups in this compound makes it a candidate for incorporation into polymer backbones to create materials with enhanced thermal stability and specific electronic properties.

Addressing Unsolved Challenges in Fluorinated Compound Synthesis and Derivatization

The study of this compound is intrinsically linked to the broader challenges that persist in organofluorine chemistry. cas.cn Research focused on this molecule will contribute to solving these long-standing problems.

Key challenges to be addressed include:

Direct and Selective Trifluoromethoxylation: The introduction of the -OCF3 group onto an aromatic ring is notoriously difficult. mdpi.comresearchgate.net Developing new reagents and catalytic methods for the direct and regioselective trifluoromethoxylation of phenol (B47542) or acetophenone (B1666503) precursors under mild conditions remains a primary goal.

Late-Stage Functionalization: The ability to introduce the trifluoromethoxy group at a late stage in a synthetic sequence is highly desirable for creating molecular libraries for drug discovery. cas.cn This avoids the need to carry a sensitive fluorinated group through a multi-step synthesis.

Handling Fluorinated Reagents: Many fluorinating and trifluoromethoxylating reagents are hazardous, expensive, or difficult to handle. mdpi.comresearchgate.net A major ongoing challenge is the development of stable, safe, and cost-effective sources for introducing the -OCF3 group.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Hydroxy-3'-(trifluoromethoxy)acetophenone, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using acetyl chloride and a phenol derivative substituted with trifluoromethoxy groups. Key steps include:

  • Substitution : Introduce the trifluoromethoxy group at the 3' position using nucleophilic aromatic substitution (e.g., with trifluoromethyl hypofluorite under anhydrous conditions) .
  • Acylation : Employ AlCl₃ as a catalyst in dichloromethane at 0–5°C to minimize side reactions .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product, achieving >95% purity. Monitor by TLC and confirm via melting point (28–31°C, similar to positional isomers) .

Q. How should researchers characterize this compound to confirm structural integrity?

  • Methodological Answer :

  • Spectroscopy :
  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and the acetyl group (δ 2.6 ppm for CH₃; δ 200–210 ppm for carbonyl carbon in ¹³C NMR). The trifluoromethoxy group (-OCF₃) shows a distinct ¹⁹F NMR signal at δ −58 to −60 ppm .
  • IR : Confirm hydroxyl (3200–3600 cm⁻¹) and carbonyl (1680–1720 cm⁻¹) stretches .
  • Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ at m/z 221.1 (calculated for C₉H₇F₃O₃) .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during the synthesis of trifluoromethoxy-substituted acetophenones?

  • Methodological Answer : Regioselectivity is influenced by steric and electronic effects:

  • Electronic Effects : The electron-withdrawing trifluoromethoxy group (-OCF₃) directs electrophilic substitution to the para position. To achieve 3'-substitution, pre-functionalize the ring with a blocking group (e.g., methyl) that is later removed .
  • Steric Hindrance : Use bulky directing agents (e.g., tert-butoxy groups) to control acylation sites. Computational modeling (DFT) can predict activation energies for competing pathways .

Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize the molecule’s geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces. The hydroxyl and carbonyl groups are nucleophilic hotspots, while -OCF₃ reduces electron density at the 3' position .
  • Reaction Pathway Simulation : Use Gaussian or ORCA to model transition states for nucleophilic attacks, such as thiol substitutions. Compare activation barriers for ortho vs. para attack .

Q. How do researchers resolve contradictions in biological activity data for fluorinated acetophenones?

  • Methodological Answer :

  • Isomer Identification : Use HPLC-MS to detect positional isomers (e.g., 2'- vs. 3'-substituted products) that may skew bioactivity results .
  • Dose-Response Validation : Perform dose-dependent enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) with triplicate measurements to account for batch variability .

Methodological and Safety Considerations

Q. What analytical techniques are critical for assessing purity in pharmacological studies?

  • Methodological Answer :

  • HPLC-PDA : Use a C18 column (ACN/water mobile phase) to detect impurities <0.5%. UV detection at 254 nm ensures the absence of aromatic byproducts .
  • Elemental Analysis : Confirm C, H, F content within ±0.3% of theoretical values to rule out incomplete substitution .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use a fume hood to avoid inhalation (GHS H315/H319) .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb liquid spills with vermiculite .

Data Interpretation and Reproducibility

Q. Why might melting point data vary across studies, and how can this be standardized?

  • Methodological Answer : Variations arise from polymorphic forms or residual solvents.

  • Recrystallization : Use ethanol/water mixtures to obtain a single crystalline phase.
  • DSC Analysis : Perform differential scanning calorimetry to detect polymorph transitions (endothermic peaks) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.